molecular formula C14H15NOS B5649929 2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one

2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one

Cat. No.: B5649929
M. Wt: 245.34 g/mol
InChI Key: AWKAFNNKNRCFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one is a synthetic compound based on the thiopyrano[3,2-b]indole scaffold, a structure of significant interest in medicinal and heterocyclic chemistry research. This specific trimethyl-substituted derivative is offered as a chemical building block for researchers developing novel polyheterocyclic structures with potential applications in drug discovery and material science. The core thiopyrano[3,2-b]indole structure is a privileged scaffold in pharmaceutical research. Compounds featuring this fused ring system have been investigated for a range of biological activities. Published studies on closely related structural analogs, such as 2,2,6-trimethyl and 2,2,7-trimethyl variants, indicate that this chemical class has been explored for its potential pharmacological properties, which may include analgesic and anti-inflammatory effects . The mechanism of action for such effects is often multifaceted and may involve modulation of inflammatory cytokines . Researchers utilize this compound as a valuable precursor or intermediate in synthetic chemistry. Its structure, featuring a ketone group and a fused dihydrothiopyran ring, makes it a versatile starting point for further chemical elaboration, including the synthesis of more complex, fused polyheterocyclic systems . This product is intended for laboratory research purposes only. This compound is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-8-4-5-10-9(6-8)13-12(15-10)11(16)7-14(2,3)17-13/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKAFNNKNRCFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2SC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322070
Record name 2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

354551-49-8
Record name 2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiviral Properties

Recent studies have indicated that derivatives of thiopyrano compounds exhibit significant antiviral activity. Specifically, research has shown that related compounds can inhibit HIV-1 reverse transcriptase with promising efficacy. For instance, a study reported that certain derivatives demonstrated EC50 values in the nanomolar range against HIV strains, suggesting potential for development as antiviral agents .

The mechanism by which this compound exerts its biological effects may involve interaction with specific viral enzymes or host cell receptors. Molecular docking studies suggest that these compounds can bind effectively to the active sites of target enzymes, thereby inhibiting their activity and preventing viral replication .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of any new drug candidate. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties with low toxicity profiles in vivo. Importantly, it does not significantly inhibit major cytochrome P450 enzymes or the hERG potassium channel, indicating a potentially safe profile for therapeutic use .

Study 1: Antiviral Efficacy

In a recent study examining various thiopyrano derivatives for their antiviral efficacy against HIV-1, this compound was evaluated alongside other compounds. The results showed that it had comparable efficacy to established antiviral agents with EC50 values indicating potent inhibition of viral replication .

Study 2: Safety Assessment

A safety assessment was conducted using animal models to evaluate the toxicity and side effects associated with long-term administration of the compound. The findings indicated no significant adverse effects at therapeutic doses. The compound's pharmacokinetic profile suggested good bioavailability and minimal accumulation in vital organs .

Data Table: Summary of Biological Activities

Activity EC50 (nM) Mechanism Comments
HIV-1 Reverse Transcriptase Inhibition1.44 - 85.3Enzyme inhibitionComparable to existing antivirals
Cytotoxicity in Tumor Cells>1000Non-cytotoxic at therapeutic dosesFavorable safety profile
CYP450 InhibitionNo significant inhibitionMetabolic stabilityLow risk for drug interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Core Heterocyclic Systems
  • Thiopyrano[3,2-b]indol-4-one (Target Compound): Contains a sulfur atom in the fused pyran ring, which may enhance electronic polarization and influence binding interactions compared to oxygen-containing analogs .
  • [1,3]Thiazino[3,2-a]indol-4-one: Features a thiazine ring (a six-membered ring with sulfur and nitrogen) fused to indol-4-one. This compound exhibits notable anti-proliferative activity against triple-negative breast cancer cells, highlighting the pharmacological relevance of sulfur-containing indolones .
  • Pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one: A pyranoindolone fused with a pyrazole ring. The absence of sulfur and presence of nitrogen in the pyrazole moiety may alter reactivity and biological target specificity compared to the thiopyrano analog .
  • Pyrimido[5,4-b]indol-4-one : Contains a pyrimidine ring fused to indol-4-one, with additional sulfanyl and phenyl substituents. This structure demonstrates the versatility of indol-4-one derivatives in drug design, particularly for modulating solubility and receptor affinity .
Substituent Effects
  • In contrast, 8-methyl-2-propyl-4H-[1,3]thiazino[3,2-a]indol-4-one () shows enhanced cytotoxicity compared to its unsubstituted parent compound, suggesting alkyl substituents can fine-tune bioactivity .
Physicochemical Properties
  • Dipole Moments : Indol-4-one derivatives () exhibit varying dipole moments depending on substituents and heterocyclic systems. The sulfur atom in the target compound may increase polarity compared to oxygenated analogs, affecting solubility and intermolecular interactions .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Synthesis Method
2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one Thiopyrano[3,2-b]indol-4-one 2,2,8-Trimethyl Inferred anti-proliferative (based on analogs) Not specified
4H-[1,3]thiazino[3,2-a]indol-4-one Thiazino[3,2-a]indol-4-one None (parent compound) Anti-proliferative (MCF-7, MDA-MB-231) One-pot synthesis
3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one Pyrano[3,4-b]indol-5-one Pyrazolo fusion Versatile activities (unspecified) Fischer-indole synthesis
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one Phenyl, sulfanyl, azepan Pharmacological interest (structural complexity) Not specified

Q & A

Q. What synthetic strategies are most effective for preparing 2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one, and what critical reaction parameters must be optimized?

The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization steps. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are often used to enhance reaction efficiency .
  • Temperature control : Reactions may require reflux conditions (e.g., 80–100°C) to drive cyclization while avoiding side reactions .
  • Catalysts : Acidic or basic catalysts (e.g., sodium acetate) can accelerate thioether formation or ring closure .
  • Purification : Column chromatography or recrystallization from acetic acid is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and stereochemistry, particularly for distinguishing thiopyrano and indole moieties .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing, as demonstrated in structurally analogous thiopyrano-thienopyrimidinones .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiopyrano-indole ring formation) be elucidated to improve yield and selectivity?

Mechanistic studies require:

  • Kinetic analysis : Monitoring reaction progress via TLC or HPLC to identify rate-determining steps .
  • Isotopic labeling : Using deuterated solvents or 13^{13}C-labeled reagents to trace intermediate pathways .
  • Computational modeling : Density Functional Theory (DFT) can predict transition states and energy barriers for cyclization steps .

Q. What strategies address discrepancies in spectroscopic data between synthesized batches or literature reports?

  • Cross-validation : Compare NMR and MS data with structurally related compounds (e.g., pyrimido[5,4-b]indol-4-ones) to identify systematic errors .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., uncyclized intermediates) that may skew spectral interpretations .
  • Crystallographic alignment : Overlay X-ray structures of analogs to confirm conformational consistency .

Q. How can computational methods predict the biological activity or reactivity of this compound?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups at positions 2,2,8) with activity trends observed in related thiopyrano-indole derivatives .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

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